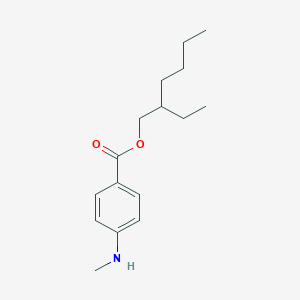

2-ETHYLHEXYL 4-(METHYLAMINO)BENZOATE

Vue d'ensemble

Description

2-Ethylhexyl 4-(methylamino)benzoate is a chemical compound known for its applications in various fields, particularly in the formulation of personal care products. It is a derivative of benzoic acid and is often used as a UV filter in sunscreens due to its ability to absorb UVB radiation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylhexyl 4-(methylamino)benzoate typically involves the esterification of 4-(methylamino)benzoic acid with 2-ethylhexanol. This reaction is usually carried out in the presence of a catalyst such as titanium(IV) isopropoxide in xylene, under heating conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethylhexyl 4-(methylamino)benzoate undergoes various chemical reactions, including:

Substitution: It can undergo substitution reactions where the methylamino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Substitution: Various electrophiles can be used to facilitate substitution reactions, often under acidic or basic conditions.

Major Products

Oxidation: The major product formed is formaldehyde.

Substitution: The products depend on the substituents introduced during the reaction.

Applications De Recherche Scientifique

UV Protection in Cosmetics

ODPABA is widely used in sunscreen formulations due to its ability to absorb UV-B radiation, thereby providing protection against sunburn and skin damage. Studies have demonstrated its effectiveness compared to other UV filters, with a focus on its photostability and skin compatibility .

Environmental Impact Studies

Research has been conducted to assess the environmental behavior of ODPABA, particularly its photochemical transformation in aquatic environments. For example, Calza et al. (2016) investigated the degradation products of ODPABA under simulated sunlight conditions, revealing potential environmental risks associated with its persistence and bioaccumulation in aquatic organisms .

Degradation and By-products Formation

Studies have evaluated the degradation efficiency of ODPABA when exposed to various oxidizing agents like hydrogen peroxide and sodium hypochlorite. The findings indicate that these agents can significantly influence the degradation pathways of ODPABA, leading to the formation of by-products such as formaldehyde .

Photochemical Behavior in Aquatic Systems

A study by Ma et al. (2018) examined the nonradiative dynamics of ODPABA as a sunscreen agent, emphasizing its role in photoprotection versus potential photodamage under UV exposure . This research is crucial for understanding the long-term effects of sunscreen agents on marine ecosystems.

Bioaccumulation Studies

Lu et al. (2018) conducted research on the bioaccumulation potential of ODPABA in aquatic organisms, providing evidence that this compound can accumulate in fish tissues, raising concerns about food chain implications and human health risks from seafood consumption .

Metabolomics Analysis

A metabolomics study targeted the analysis of ODPABA metabolites in human urine using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This research aimed to understand the metabolic pathways and potential health effects associated with exposure to this compound through cosmetic use .

Summary Table of Research Findings

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Calza et al., 2016 | Photochemical Transformation | Identified degradation products and environmental persistence |

| Ma et al., 2018 | Nonradiative Dynamics | Assessed effectiveness as a sunscreen agent |

| Lu et al., 2018 | Bioaccumulation | Demonstrated accumulation in aquatic organisms |

| Studziński & Gackowska, 2018 | Degradation Efficiency | Evaluated effects of oxidizing agents on degradation pathways |

Mécanisme D'action

The primary mechanism of action of 2-ethylhexyl 4-(methylamino)benzoate is its ability to absorb UVB radiation, thereby protecting the skin from harmful effects. The compound absorbs UV radiation and dissipates it as heat, preventing DNA damage in skin cells . The molecular targets include the chromophores in the skin that are susceptible to UV-induced damage .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Ethylhexyl 4-(dimethylamino)benzoate: Another UV filter with similar properties but different functional groups.

Octyl methoxycinnamate: A widely used UV filter with a different chemical structure but similar UV-absorbing properties.

Uniqueness

2-Ethylhexyl 4-(methylamino)benzoate is unique due to its specific absorption spectrum and its ability to provide effective UVB protection. Its chemical structure allows for efficient absorption and minimal skin irritation compared to other UV filters .

Activité Biologique

2-Ethylhexyl 4-(methylamino)benzoate (commonly referred to as EDP) is a synthetic organic compound widely utilized in cosmetic formulations, particularly as a UV filter in sunscreens. Its biological activity has raised concerns regarding safety, particularly due to its potential metabolic products and their effects on human health. This article delves into the biological activity of EDP, including its metabolism, potential toxicological effects, and application in various fields.

Chemical Structure and Properties

EDP is an ester derived from 4-(methylamino)benzoic acid and 2-ethylhexanol. The presence of the methylamino group enhances its solubility in organic solvents, making it suitable for incorporation into cosmetic products. Its chemical formula is C₁₈H₂₅N₁O₂, and it is characterized by a relatively low molecular weight, which facilitates skin absorption.

Metabolism and Biotransformation

Research has shown that EDP undergoes significant biotransformation in biological systems. In vitro studies using rat liver microsomes have identified two primary metabolites: N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP). These metabolites result from phase I metabolic reactions, primarily oxidation processes .

Table 1: Metabolites of this compound

| Metabolite | Structure | Biological Activity |

|---|---|---|

| DMP | C₁₄H₁₉N₁O₂ | Potentially toxic; may induce skin irritation |

| MMP | C₁₃H₁₇N₁O₂ | Less toxic; role in skin absorption |

Phase II metabolism involves further conjugation reactions such as acetylation and glucuronidation, which can modify the activity and toxicity of these metabolites .

Photobiological Activity

One of the most critical aspects of EDP's biological activity is its role as a UV filter. EDP absorbs UV radiation effectively, thereby preventing direct DNA damage caused by UV-B exposure. However, studies indicate that the excited EDP molecule can react with DNA, potentially leading to indirect DNA damage similar to that caused by ionizing radiation. This raises concerns about its photocarcinogenic potential, especially given that structural analogs like Michler’s ketone are known to exhibit similar properties.

Toxicological Concerns

The safety profile of EDP has been scrutinized due to its ability to penetrate the skin and its subsequent metabolic products. The potential for systemic exposure raises questions about long-term health effects. For instance, DMP has been linked to skin irritation and allergic reactions in some studies .

Case Study: In Vitro Skin Absorption

A study conducted on human skin models demonstrated that EDP could penetrate the epidermal barrier effectively. The research highlighted the need for further investigation into its systemic effects after dermal application .

Applications in Cosmetics

EDP is predominantly used in sunscreen formulations due to its UV-absorbing properties. Its effectiveness as a photoprotective agent makes it a valuable ingredient in skincare products aimed at preventing sun damage. However, manufacturers must balance its benefits against potential risks associated with its metabolites.

Table 2: Applications of this compound

| Application Area | Description |

|---|---|

| Sunscreens | Effective UV filter; protects against skin damage |

| Skincare Products | Enhances product stability and solubility |

| Pharmaceuticals | Potential use in topical formulations requiring UV protection |

Propriétés

IUPAC Name |

2-ethylhexyl 4-(methylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-4-6-7-13(5-2)12-19-16(18)14-8-10-15(17-3)11-9-14/h8-11,13,17H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNUBFKLXPUYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433866 | |

| Record name | Benzoic acid, 4-(methylamino)-, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158576-31-9 | |

| Record name | Benzoic acid, 4-(methylamino)-, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.